molecular formula C23H23N3O3 B11348571 2-anilino-7-(3,4-dimethoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-anilino-7-(3,4-dimethoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11348571
M. Wt: 389.4 g/mol
InChI Key: UVMJUPAJGDWZCJ-UHFFFAOYSA-N
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Description

7-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a quinazolinone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and further functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and appropriate solvents under controlled temperatures.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    Quinazolinone Derivatives: Various derivatives with modifications at different positions on the quinazolinone core.

Uniqueness

7-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-anilino-7-(3,4-dimethoxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H23N3O3/c1-14-22-18(26-23(24-14)25-17-7-5-4-6-8-17)11-16(12-19(22)27)15-9-10-20(28-2)21(13-15)29-3/h4-10,13,16H,11-12H2,1-3H3,(H,24,25,26)

InChI Key

UVMJUPAJGDWZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=CC=C3)CC(CC2=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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